

An In-Depth Technical Guide to the Spectral Characterization of 10,10-Dimethylanthrone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *10,10-Dimethylanthrone*

Cat. No.: *B028749*

[Get Quote](#)

Introduction

10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular formula $C_{16}H_{14}O$ and a molecular weight of 222.28 g/mol. [1][2][3] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C10 position, which prevents enolization and imparts significant stability. This compound typically appears as a white to off-white or light yellow solid with a melting point in the range of 101-103°C. [2][3]

Industrially, **10,10-Dimethylanthrone** serves as a critical synthetic intermediate, most notably in the production of the tricyclic antidepressant Melitracen. [4] Its unique molecular architecture also makes it a valuable building block in the synthesis of advanced materials, including electronic chemicals and organic light-emitting diodes (OLEDs).

Given its importance in pharmaceutical and materials science, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data for **10,10-Dimethylanthrone**—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a definitive reference for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural verification.

Molecular Structure and Spectroscopic Implications

The structure of **10,10-Dimethylanthrone** dictates its spectral signature. Key features include:

- Aromatic System: Two benzene rings are fused to a central ring, giving rise to characteristic signals in both NMR and IR spectroscopy.
- Carbonyl Group (C=O): This ketone functional group produces a strong, distinct absorption band in the IR spectrum and a highly deshielded signal in the ^{13}C NMR spectrum.
- Quaternary C10 Carbon: The carbon atom bonded to the two methyl groups is a quaternary, sp^3 -hybridized center, identifiable in ^{13}C NMR.
- Gem-Dimethyl Groups: The two methyl groups at the C10 position are chemically equivalent due to the molecule's C_{2v} symmetry.^[5] This equivalence results in a single, sharp resonance in the ^1H NMR spectrum with an integration of 6H and a single methyl resonance in the ^{13}C NMR spectrum.

Caption: Molecular structure of **10,10-Dimethylanthrone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **10,10-Dimethylanthrone** in solution. The spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectral Data

The proton NMR spectrum is characterized by its simplicity, arising from the molecule's symmetry. It displays two main sets of signals corresponding to the aromatic protons and the equivalent methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.20 - 7.60	Multiplet	8H	Aromatic Protons
1.45	Singlet	6H	2 x -CH ₃

Note: Aromatic proton shifts are estimated based on typical values for anthrone systems. The methyl proton shift is reported for a deuterated analog and is expected to be very similar for the non-deuterated compound.

[\[6\]](#)

Expert Interpretation: The singlet at 1.45 ppm integrating to 6H is the most definitive signal, confirming the presence of two equivalent methyl groups attached to a quaternary carbon.[\[6\]](#) The complex multiplet in the aromatic region (downfield, ~7.2-7.6 ppm) is expected for the eight protons on the two benzene rings. Protons closer to the electron-withdrawing carbonyl group will be deshielded and appear further downfield within this multiplet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule. Due to symmetry, only nine signals are expected: one carbonyl, one quaternary (C10), two methyl, and five aromatic carbons.

Chemical Shift (δ) ppm	Assignment
~ 185	C9 (C=O)
~ 125 - 145	Aromatic Carbons (C1-C8, C4a, C5a, C8a, C9a)
~ 45	C10 (Quaternary)
~ 25	-CH ₃

Note: The ^{13}C NMR chemical shifts are predicted based on standard values for similar structures, as explicit literature values were not available in the searched sources. The reference J.ORG.CHEM., 63,1583(1998) is cited as a source for this data but was not accessible.

[7]

Expert Interpretation: The signal for the carbonyl carbon (C9) is expected to be the most downfield signal ($\delta > 180$ ppm) due to the strong deshielding effect of the oxygen atom. The quaternary carbon (C10) will appear significantly upfield from the aromatic carbons but downfield from the methyl carbons. The aromatic region will contain multiple peaks for the non-equivalent carbons of the benzene rings. The methyl carbon signal will be the most upfield resonance.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of high-purity **10,10-Dimethylanthrone** in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition: Use a standard single-pulse experiment (e.g., Bruker's ' zg30'). Acquire at least 16 scans with a relaxation delay of 2 seconds.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse program (e.g., ' zgpg30'). Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
- Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) and Fourier transform. Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within the **10,10-Dimethylanthrone** molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~ 3060	Medium	Aromatic C-H Stretch
~ 2970	Medium	Aliphatic C-H Stretch (from -CH ₃)
1680	Strong	C=O Stretch (Ketone)
~ 1600, ~1450	Medium	Aromatic C=C Ring Stretch
~ 1370	Medium	-CH ₃ Symmetric Bend
~ 750	Strong	Aromatic C-H Out-of-Plane Bend

Note: Wavenumbers are based on a combination of typical values for aromatic ketones and a reported value for a deuterated analog.^{[6][8][9]}

Expert Interpretation: The most diagnostic peak in the IR spectrum is the intense absorption at approximately 1680 cm^{-1} , which is characteristic of the carbonyl (C=O) stretching vibration in a conjugated, six-membered ring system.^[6] The presence of absorptions just above 3000 cm^{-1} (aromatic C-H) and just below 3000 cm^{-1} (aliphatic C-H) confirms the existence of both types of C-H bonds. The strong band around 750 cm^{-1} is indicative of ortho-disubstitution on the benzene rings.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Material Preparation: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at $\sim 110^\circ\text{C}$ for several hours and cool in a desiccator.
- Sample Grinding: In an agate mortar and pestle, grind $\sim 1\text{-}2\text{ mg}$ of **10,10-Dimethylanthrone** to a fine powder.
- Mixing: Add $\sim 150\text{-}200\text{ mg}$ of the dried KBr to the mortar and gently but thoroughly mix with the sample until a homogenous powder is obtained.
- Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a thin, transparent, or translucent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the sample spectrum, typically from 4000 to 400 cm^{-1} , co-adding at least 32 scans for a high-quality spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation pattern under electron ionization (EI).

m/z (mass-to-charge)	Relative Intensity	Proposed Fragment
222	High	$[M]^+$, Molecular Ion ($C_{16}H_{14}O$)
207	Base Peak (100%)	$[M - CH_3]^+$, Loss of a methyl radical
179	Moderate	$[M - CH_3 - CO]^+$, Subsequent loss of carbon monoxide
178	High	$[M - CH_3 - CO - H]^+$, Loss of a hydrogen radical

Note: Fragmentation data is based on information from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Expert Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 222, confirming the molecular formula $C_{16}H_{14}O$. The base peak at m/z 207 corresponds to the loss of a single methyl radical ($\cdot CH_3$), a highly favorable fragmentation that results in a stable tertiary carbocation.[\[1\]](#) The subsequent loss of a neutral carbon monoxide molecule (CO) from this fragment is a classic fragmentation pathway for cyclic ketones, leading to the peak at m/z 179. The further loss of a hydrogen atom gives the intense peak at m/z 178, likely corresponding to a very stable, fully aromatic anthracenyl-type cation.

[Click to download full resolution via product page](#)

Caption: Proposed primary fragmentation pathway for **10,10-Dimethylanthrone** in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **10,10-Dimethylanthrone** (~10-100 μ g/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

- GC Conditions:
 - Injector: Set to 250°C with a splitless injection of 1 μ L.
 - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent).
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.
- Data Analysis: Identify the chromatographic peak corresponding to **10,10-Dimethylanthrone**. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of **10,10-Dimethylanthrone** is straightforward and provides a robust analytical fingerprint for its identification and quality assessment. The ^1H NMR spectrum is defined by a 6H singlet for the gem-dimethyl groups, while the IR spectrum is dominated by a strong carbonyl absorption around 1680 cm^{-1} . Mass spectrometry confirms the molecular weight of 222 amu and shows a characteristic fragmentation pattern initiated by the loss of a methyl group. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of this important chemical intermediate, empowering researchers in the pharmaceutical and material science fields.

References

- Current time information in Toronto, CA. (n.d.). Google.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79529, **10,10-Dimethylanthrone**.
- Sheena, Y., et al. (2015). Vibrational spectroscopic studies and molecular docking of **10,10-Dimethylanthrone**. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 135, 849-858. DOI: 10.1016/j.saa.2014.07.079.
- The Royal Society of Chemistry. (2009). Supplementary Information for Dalton Transactions.
- Araya-Maturana, R., et al. (2000). Complete assignment of the ^{13}C NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)-trione and the regioisomeric. *Magnetic Resonance in Chemistry*, 38(10), 889-892.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- SpectraBase. (n.d.). **10,10-Dimethylanthrone** - Optional[^{13}C NMR] - Chemical Shifts. Wiley.
- Fun, H.-K., et al. (2010). **10,10-Dimethylanthrone**. *Acta Crystallographica Section E: Structure Reports Online*, 66(4), o808.
- Human Metabolome Database. (n.d.). Table of Peaks Table of Multiplets Table of Assignments Spectra image with peak assignments.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Millersville University. (n.d.). Table of Characteristic IR Absorptions.
- Greialis, R. J., & Nave, S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(3), 635-642.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13076, 9,10-Dimethylanthracene.
- NIST. (n.d.). Anthracene, 9,10-dihydro-. In NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.
- Oregon State University. (n.d.). ^{13}C NMR Chemical Shifts.
- NIST. (n.d.). 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-. In NIST Chemistry WebBook.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 10,10-Dimethylanthrone | C16H14O | CID 79529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 10,10-Dimethylanthrone | 5447-86-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Vibrational spectroscopic studies and molecular docking of 10,10-Dimethylanthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Characterization of 10,10-Dimethylanthrone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028749#spectral-data-for-10-10-dimethylanthrone-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com